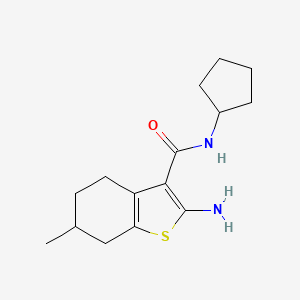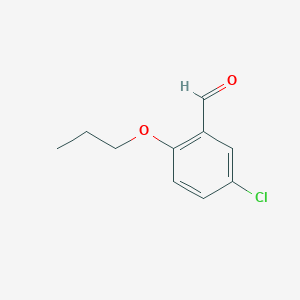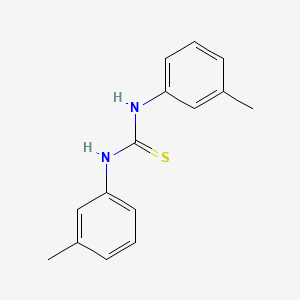
1,3-Bis(3-methylphenyl)thiourea
Overview
Description
1,3-Bis(3-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H16N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by 3-methylphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1,3-Bis(3-methylphenyl)thiourea and its derivatives have been found to interact with several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in various biological processes, such as carbohydrate metabolism and neurotransmission .
Mode of Action
The compound’s interaction with its targets results in the inhibition of these enzymes . For instance, it inhibits the action of G6Pase, an enzyme that catalyzes the hydrolysis of glucose-6-phosphate . This inhibition can lead to changes in glucose metabolism .
Biochemical Pathways
The inhibition of these enzymes by this compound affects several biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can impact carbohydrate digestion and absorption . Similarly, the inhibition of AChE and BuChE can influence neurotransmission . The inhibition of G6Pase can affect glucose metabolism, potentially leading to changes in blood glucose levels .
Pharmacokinetics
It is known that thiourea derivatives have more lipophilicity than their urea counterparts, which may facilitate their penetration into cells .
Result of Action
The inhibition of the aforementioned enzymes by this compound can lead to various molecular and cellular effects. For instance, the inhibition of G6Pase can lead to changes in glucose metabolism, potentially affecting blood glucose levels . The compound also shows promising antibacterial and antioxidant potential .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its absorption and distribution within the body . .
Biochemical Analysis
Biochemical Properties
1,3-Bis(3-methylphenyl)thiourea plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), α-amylase, and α-glucosidase . The nature of these interactions involves the inhibition of enzyme activity, which can be attributed to the binding of this compound to the active sites of these enzymes. This binding prevents the enzymes from catalyzing their respective substrates, thereby modulating biochemical pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated cytotoxicity against certain cancer cell lines, such as MOLT-3 and HepG2 cells . This cytotoxic effect is likely due to the disruption of cell signaling pathways and the induction of apoptosis. Additionally, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in glucose metabolism, such as glucose-6-phosphatase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, leading to enzyme inhibition. This binding is facilitated by the thiourea moiety, which forms hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can exert sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and hematological abnormalities . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as flavin-containing monooxygenase (FMO) and cytochrome P450 . These metabolic pathways result in the formation of various metabolites, which can further modulate biochemical processes and contribute to the overall pharmacological profile of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of the compound can influence its interactions with biomolecules and its overall pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-methylphenyl)thiourea can be synthesized through the reaction of xylylenediamine with phenylisothiocyanate in dichloromethane. The reaction is typically carried out at room temperature for several hours, monitored by thin-layer chromatography. The solid product formed is then filtered and recrystallized from methanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antimalarial, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of dyes, elastomers, and plastics.
Comparison with Similar Compounds
1,3-Bis(3-methylphenyl)thiourea can be compared with other similar thiourea derivatives:
1,3-Bis(2,6-dimethylphenyl)thiourea: Similar structure but with different substitution patterns, leading to variations in biological activity.
1,3-Bis(3,4-dichlorophenyl)thiourea: Contains chlorine atoms, which can enhance its antimicrobial properties.
1,3-Di-p-tolylthiourea: Another derivative with different methyl group positions, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis(3-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-11-5-3-7-13(9-11)16-15(18)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMWVFOQAAUFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406327 | |
| Record name | Thiourea, N,N'-bis(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-51-9 | |
| Record name | Thiourea, N,N'-bis(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 1,3-Bis(3-methylphenyl)thiourea as described in the research?
A1: The research reveals that this compound crystallizes with two distinct molecules in its asymmetric unit []. These molecules, while chemically identical, exhibit different crystallographic behavior. The difference primarily lies in the dihedral angle between the benzene rings within each molecule, being 62.54° for one and 79.54° for the other []. This difference influences how these molecules interact with each other within the crystal lattice, specifically through hydrogen bonding.
Q2: How do the molecules of this compound interact within the crystal lattice?
A2: The molecules interact through intermolecular hydrogen bonds. The N—H groups of the thiourea moiety form hydrogen bonds with the S atom of neighboring molecules, creating an R 2 2(8) ring motif []. Additionally, C—H⋯S hydrogen bonds contribute to the formation of R 2 2(12) ring motifs within the crystal structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


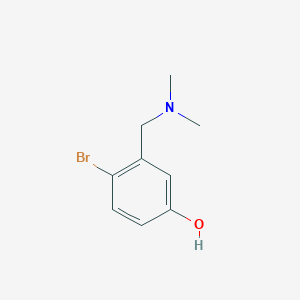
![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)

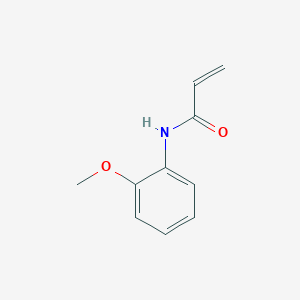

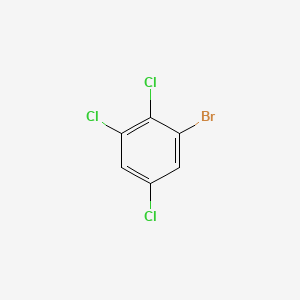
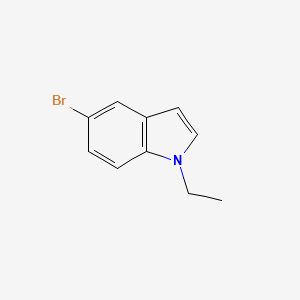
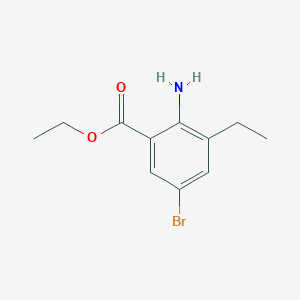
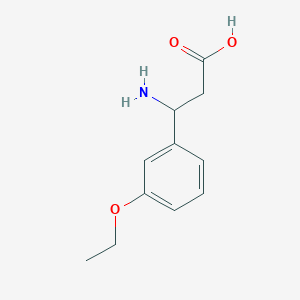
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)
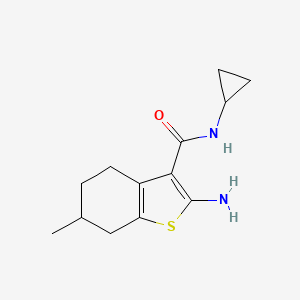
![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)
